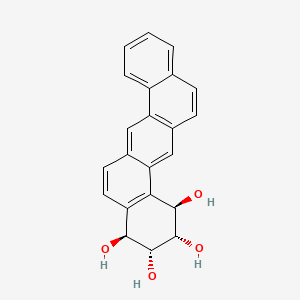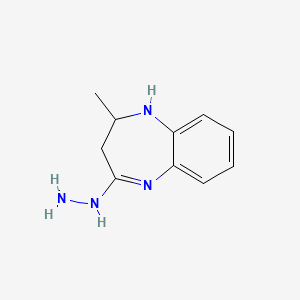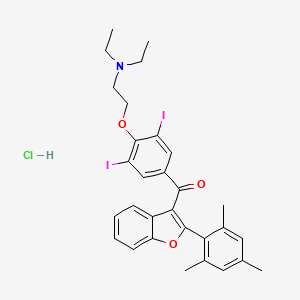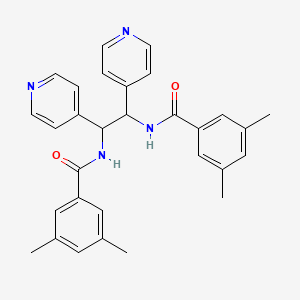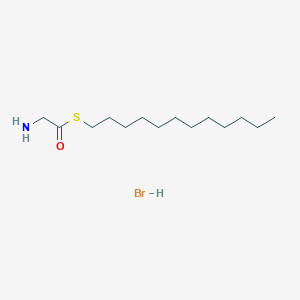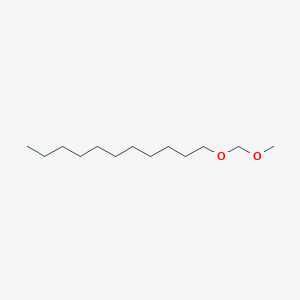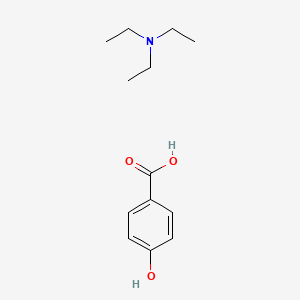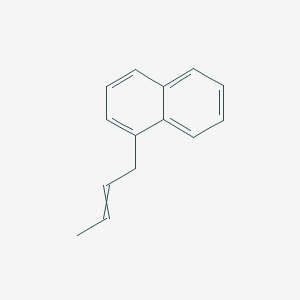
1-(But-2-en-1-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-2-en-1-yl)naphthalene is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)naphthalene can be achieved through several methods. One common approach involves the alkylation of naphthalene with but-2-en-1-yl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-(But-2-en-1-yl)naphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming 1-(butyl)naphthalene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives
Reduction: 1-(Butyl)naphthalene
Substitution: Nitro derivatives of naphthalene
Aplicaciones Científicas De Investigación
1-(But-2-en-1-yl)naphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(But-2-en-1-yl)naphthalene involves its interaction with molecular targets through its aromatic and aliphatic functional groups. The compound can participate in various chemical reactions, such as electrophilic substitution, due to the electron-rich nature of the naphthalene ring. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
1-(But-3-en-1-yl)naphthalene: Similar structure but with a different position of the double bond in the butyl group.
1-(Butyl)naphthalene: Lacks the double bond in the butyl group, making it less reactive in certain chemical reactions.
2-(But-2-en-1-yl)naphthalene: The but-2-en-1-yl group is attached to a different position on the naphthalene ring.
Uniqueness
1-(But-2-en-1-yl)naphthalene is unique due to the specific position of the double bond in the but-2-en-1-yl group, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying the effects of double bond positioning on chemical behavior and reactivity .
Propiedades
Número CAS |
78237-60-2 |
|---|---|
Fórmula molecular |
C14H14 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-but-2-enylnaphthalene |
InChI |
InChI=1S/C14H14/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h2-6,8-11H,7H2,1H3 |
Clave InChI |
FYPIKZHRZIOCCO-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


